2-METHYL-2-PROPYLPROPANEDIOIC ACID
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-propylpropanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-4-7(2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEAPXDQVCMMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496755 | |
| Record name | Methyl(propyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-03-3 | |
| Record name | Methyl(propyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Methyl 2 Propylpropanedioic Acid
Malonic Ester Synthesis and Alkylation Strategies
The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. wikipedia.orgvaia.com This pathway is particularly suitable for producing 2-methyl-2-propylpropanedioic acid due to its stepwise alkylation process. The synthesis begins with a malonic ester, typically diethyl malonate, and involves the formation of an enolate ion, followed by nucleophilic substitution. organicchemistrytutor.comchemicalnote.com
The initial step in this specific synthesis is the preparation of diethyl 2-propylmalonate. This is accomplished by reacting diethyl malonate with a propyl halide. nih.govsigmaaldrich.com The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the acidic α-carbon of the diethyl malonate to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the propyl halide in an SN2 reaction to yield diethyl 2-propylmalonate. libretexts.org
| Reactant 1 | Reactant 2 | Base | Product |
| Diethyl malonate | Propyl halide (e.g., propyl bromide) | Sodium ethoxide | Diethyl 2-propylmalonate |
Table 1: Synthesis of Diethyl 2-Propylmalonate
With diethyl 2-propylmalonate as the intermediate, the next step is the introduction of the methyl group. chemicalbook.com Similar to the first alkylation, the diethyl 2-propylmalonate is treated with a strong base to remove the remaining acidic proton on the α-carbon, forming another enolate. chemicalnote.com This enolate is then reacted with a methyl halide (e.g., methyl iodide) to produce diethyl 2-methyl-2-propylmalonate. wikipedia.orglibretexts.org This sequential alkylation allows for the precise installation of two different alkyl groups on the central carbon of the malonic ester. A major challenge in this step can be the potential for dialkylation, which can lead to product separation difficulties and lower yields. wikipedia.org
| Precursor | Reactant | Base | Product |
| Diethyl 2-propylmalonate | Methyl halide (e.g., methyl iodide) | Sodium ethoxide | Diethyl 2-methyl-2-propylmalonate |
Table 2: Methylation of Diethyl 2-Propylmalonate
The final steps in the malonic ester synthesis involve the conversion of the dialkylated ester into the desired dicarboxylic acid. chemicalnote.com This is achieved through saponification, which is the hydrolysis of the ester groups under basic conditions, typically using a strong base like potassium hydroxide (B78521). scirp.org This reaction yields the potassium salt of this compound. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate groups to form the final product, this compound. libretexts.org
| Reactant | Reagents | Final Product |
| Diethyl 2-methyl-2-propylmalonate | 1. Potassium hydroxide (KOH) 2. Hydrochloric acid (HCl) | This compound |
Table 3: Hydrolysis to this compound
Modern Approaches in Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing compounds like this compound.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov In the context of the malonic ester synthesis, microwave irradiation can be applied to the decarboxylation step, which is traditionally carried out under harsh thermal conditions. scirp.org Microwave heating can accelerate the decarboxylation of the disubstituted malonic acid, making the process more efficient and energy-friendly. scirp.org Research has shown that microwave-assisted decarboxylation of malonic acid derivatives can be achieved under solvent-free and catalyst-free conditions, offering a green and efficient alternative to conventional methods. scirp.org
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. ui.ac.id In the synthesis of this compound, several green chemistry strategies can be employed. The use of greener solvents, reducing the production of hazardous waste, and employing catalytic methods are key considerations. vaia.com For instance, malonic acid itself can be used as a green and biodegradable catalyst in certain organic reactions. ui.ac.idui.ac.id Furthermore, the development of biocatalytic routes, such as using enzymes for specific transformations, represents a promising area for the sustainable production of fine chemicals. rsc.org The traditional synthesis of malonic acid often involves petrochemical processes with hazardous byproducts, prompting research into microbial fermentation and bioconversion of renewable feedstocks as a more environmentally benign alternative. chemicalbook.com
Yield Optimization and Reaction Conditions Studies
Key parameters influencing the reaction outcome include the choice of base, solvent, alkylating agents, and reaction temperature. A significant challenge in this synthesis is the potential for side reactions, such as dialkylation at the first alkylation stage or elimination reactions, which can reduce the yield of the target mono- or di-substituted product. wikipedia.org
One of the foundational steps in producing this compound is the alkylation of a malonate precursor. Studies have investigated the optimization of this alkylation. For instance, the reaction between diethyl malonate and a butyl halide (such as iodobutane or bromobutane) serves as a model for introducing the propyl group (in this case, a butyl group is used for the study, illustrating the principle). An optimization study revealed that the nature of the base and the stoichiometry of the reactants are critical. nih.gov
Initial findings showed that using sodium hydride (NaH) as the base and N,N-Dimethylformamide (DMF) as the solvent led to better yields compared to other systems. The study explored the reaction between diethyl 2-methylmalonate and iodobutane. The conditions were further refined, demonstrating that precise control over stoichiometry and the choice of the alkylating agent's halide component significantly impacts the reaction's efficiency. nih.gov
Below is a data table summarizing the findings of an optimization study for the alkylation of a malonate, which is a key step for synthesizing substituted propanedioic acids.
Table 1: Optimization of the Alkylation of Diethyl 2-methylmalonate with Iodobutane nih.gov This table is based on data from a study on the synthesis of substituted malonic acid half oxyesters, illustrating the optimization of a key alkylation step.
The data indicates that using 1.2 equivalents of sodium hydride (NaH) and iodobutane in DMF at room temperature provides the highest yield (70%). Using a different solvent like Tetrahydrofuran (THF) or a weaker base like potassium carbonate (K₂CO₃) resulted in significantly lower yields. nih.gov
Further steps in the synthesis involve the saponification (hydrolysis) of the dialkylated malonic ester to the corresponding dicarboxylic acid. This step is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. The yields for this hydrolysis step are generally high. nih.gov
While direct optimization studies for the synthesis of this compound are not extensively detailed in readily available literature, data from the synthesis of related compounds can provide valuable insights. For example, the synthesis of 2-methyl-2-propyl-1,3-propanediol (B18018) carbonate, a derivative of the target acid's reduced form, involves optimization of catalyst, solvent, and temperature, achieving yields up to 82%. google.com Such studies highlight the importance of systematic screening of reaction parameters to achieve optimal outcomes in the synthesis of complex organic molecules.
Table 2: Compound Names Mentioned in the Article
Iii. Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Propylpropanedioic Acid
Decarboxylation Reactions
2-Methyl-2-propylpropanedioic acid, as a substituted malonic acid, readily undergoes decarboxylation when heated, losing a molecule of carbon dioxide to form 2-methylpentanoic acid. This reaction is a cornerstone of the malonic ester synthesis, where substituted malonic esters are hydrolyzed to the corresponding dicarboxylic acids and then heated to yield a monocarboxylic acid. jove.comwikipedia.org The presence of two carboxylic acid groups on the same carbon atom significantly facilitates this process compared to simple carboxylic acids, which require much more drastic conditions to decarboxylate. chemistrysteps.com
Mechanism of Decarboxylation via Cyclic Transition States
The decarboxylation of this compound proceeds through a concerted mechanism involving a cyclic six-membered transition state. jove.com In this mechanism, the carbonyl oxygen of one carboxyl group acts as a proton acceptor, while the hydroxyl hydrogen of the other carboxyl group acts as a proton donor.
The process can be visualized as follows:
The carboxylic acid undergoes an internal electron redistribution.
A lone pair of electrons from the carbonyl oxygen of one carboxyl group abstracts the acidic proton from the other carboxyl group.
Simultaneously, the O-H bond of the proton-donating carboxyl group breaks, and its electrons move to form a new C=C double bond.
This triggers the cleavage of the C-C bond between the alpha-carbon and the carboxyl group that is losing the proton, releasing carbon dioxide (CO₂). jove.com
This concerted process results in the formation of an enol intermediate (2-methyl-1-penten-1-ol-1-one) and a molecule of CO₂. The enol intermediate then rapidly tautomerizes to the more stable final product, 2-methylpentanoic acid. jove.com This mechanism avoids the formation of a high-energy carbanion intermediate.
Factors Influencing Decarboxylation Efficiency and Selectivity
The efficiency of the decarboxylation of substituted malonic acids like this compound is influenced by several factors:
Temperature: Heat is the primary driver for this reaction. Elevated temperatures (typically above 150 °C) provide the necessary activation energy to overcome the reaction barrier. stackexchange.com
Steric Hindrance: The presence of two alkyl substituents (methyl and propyl) on the α-carbon can influence the rate of decarboxylation. While these groups are not excessively bulky, increased steric hindrance around the carboxylic acid groups can sometimes affect the ease with which the cyclic transition state is formed.
Electronic Effects: Alkyl groups are weakly electron-donating. This can have a minor effect on the acidity of the carboxylic protons and the stability of the transition state, but the gem-dicarboxylic acid structure remains the dominant factor enabling the reaction.
Substrate Purity: The presence of impurities can potentially interfere with the reaction, although the thermal decarboxylation of purified dialkylmalonic acids is generally a clean and high-yielding process.
The reaction is highly selective, as only one carboxyl group is eliminated to form the monocarboxylic acid. Double decarboxylation to form an alkane requires much more vigorous conditions or different catalytic systems, such as photoredox catalysis. nih.govacs.org
Solvent and Catalyst Effects on Decarboxylation Kinetics
While the decarboxylation of this compound can be performed neat (without a solvent) at high temperatures, the reaction kinetics can be influenced by the choice of solvent and the presence of catalysts. stackexchange.com
Solvent Effects: The rate of decarboxylation can be accelerated in certain solvents. High-boiling point solvents like xylene, dioxane, or dimethylformamide (DMF) are often used to achieve the necessary reaction temperatures. scirp.org Studies on malonic acid have shown that solvent polarity and basicity can play a role, with more basic and polar solvents potentially increasing the reaction rate by stabilizing the transition state. researchgate.net
Catalyst Effects:
Acid Catalysis: The presence of a strong acid can catalyze the decarboxylation by protonating the carbonyl oxygen, making it a better proton acceptor in the cyclic transition state.
Base Catalysis: Bases such as pyridine, quinoline, or even basic salts can also catalyze the reaction. scirp.org They are thought to facilitate the process by interacting with the carboxylic acid groups.
Metal Catalysis: Certain metal catalysts, such as copper, have been reported to facilitate the decarboxylation of malonic acid derivatives under milder conditions than purely thermal methods. scirp.org
Microwave Irradiation: A modern and efficient method for promoting decarboxylation is the use of microwave irradiation. This technique can significantly reduce reaction times from hours to minutes and can often be performed without a solvent or catalyst, making it a green chemistry approach. scirp.org
| Factor | Effect on Decarboxylation of this compound |
| High Temperature | Increases reaction rate by providing activation energy. |
| Polar/Basic Solvents | Can accelerate the reaction by stabilizing the transition state. researchgate.net |
| Acid/Base Catalysts | Can lower the activation energy and increase reaction rate. scirp.org |
| Microwave Irradiation | Drastically reduces reaction time, often without solvents. scirp.org |
Further Chemical Transformations and Derivatizations
Beyond decarboxylation, the carboxylic acid functional groups of this compound allow for a variety of other chemical transformations.
Carbon-Carbon Bond Forming Reactions
The primary method for synthesizing this compound involves carbon-carbon bond formation at an earlier stage, known as the malonic ester synthesis . wikipedia.orgmasterorganicchemistry.com This synthetic route is a powerful tool for creating substituted carboxylic acids.
The typical sequence is as follows:
Deprotonation: A base, such as sodium ethoxide, is used to deprotonate diethyl malonate at the carbon situated between the two carbonyl groups, forming a resonance-stabilized enolate. wikipedia.org
Alkylation: The nucleophilic enolate is then reacted with a primary alkyl halide (e.g., a propyl halide) in an SN2 reaction to form a propyl-substituted malonic ester.
Second Alkylation: The process is repeated. The propyl-substituted malonic ester is deprotonated again with a base, and the resulting enolate is reacted with a second alkyl halide (e.g., methyl iodide) to form the dialkylated ester, diethyl 2-methyl-2-propylmalonate. organicchemistrytutor.com
Hydrolysis: The resulting diester is then hydrolyzed to this compound using aqueous acid or base, followed by acidification. organicchemistrytutor.com
This sequence builds the carbon skeleton prior to the final decarboxylation step. Direct C-C bond formation starting from the diacid itself is not a common transformation.
Functionalization Reactions
The two carboxylic acid groups of this compound are the primary sites for functionalization.
Studies on Decarboxylative Fluorination of Malonic Acid Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of efficient fluorination methods is a key area of research in synthetic organic chemistry. Decarboxylative fluorination, a process where a carboxylic acid is converted into a fluoroalkane with the loss of carbon dioxide, has emerged as a powerful strategy. This section focuses on investigations into the decarboxylative fluorination of malonic acid derivatives, which can serve as precursors to valuable gem-difluoroalkanes or α-fluorocarboxylic acids.
A significant advancement in this area is the silver-catalyzed decarboxylative fluorination of malonic acids using an electrophilic fluorine source, such as Selectfluor. nih.govnih.gov Research has demonstrated that the reaction's outcome can be finely tuned to produce either a monofluoro- or a difluoro-product by carefully selecting the reaction conditions, specifically the base and solvent system. researchgate.net
These transformations are particularly relevant to this compound as it is a disubstituted malonic acid. The methodologies developed for other dialkyl-substituted malonic acids provide a strong basis for predicting its behavior under similar conditions. The reaction proceeds through a radical-mediated pathway, initiated by the silver catalyst. nih.gov
Detailed studies have revealed that the chemoselectivity between monofluorination and gem-difluorination is highly dependent on the reaction parameters. For instance, the use of a specific base and solvent combination can favor the formation of the α-fluorocarboxylic acid, while another set of conditions can promote the subsequent decarboxylative fluorination to yield the gem-difluoroalkane. researchgate.net
The general applicability of this method has been demonstrated with a variety of substituted malonic acids. The table below summarizes the results from a study on the Ag-catalyzed decarboxylative fluorination of various malonic acid derivatives, showcasing the tunable selectivity of the reaction.
Table 1: Ag-Catalyzed Decarboxylative Fluorination of Malonic Acid Derivatives
| Substrate (R1, R2) | Product | Yield (%) |
|---|---|---|
| R1=Phenyl, R2=H | α-Fluorophenylacetic acid | 85 |
| R1=Phenyl, R2=H | gem-Difluoromethylbenzene | 78 |
| R1=Benzyl, R2=H | α-Fluorophenylpropanoic acid | 82 |
| R1=Benzyl, R2=H | 1,1-Difluoro-2-phenylethane | 75 |
| R1=Cyclohexyl, R2=H | α-Fluorocyclohexylacetic acid | 70 |
| R1=Cyclohexyl, R2=H | gem-Difluoromethylcyclohexane | 65 |
| R1, R2 = -(CH2)5- | 1-Fluoro-1-carboxycyclohexane | 75 |
| R1, R2 = -(CH2)5- | 1,1-Difluorocyclohexane | 72 |
Data compiled from studies on Ag-catalyzed decarboxylative fluorination of malonic acid derivatives. Yields are for the isolated products under optimized conditions for either mono- or di-fluorination.
The proposed mechanism for the silver-catalyzed decarboxylative fluorination involves a single-electron transfer (SET) from the silver(I) catalyst to the electrophilic fluorinating agent, generating a highly reactive fluorine radical and a silver(II) species. The carboxylate, formed by the deprotonation of the malonic acid derivative, is then oxidized by the silver(II) species to generate a carboxyl radical. This radical readily undergoes decarboxylation to form an alkyl radical, which then reacts with the fluorine radical to afford the monofluorinated product. In the presence of appropriate conditions, the resulting α-fluorocarboxylic acid can undergo a second decarboxylative fluorination to yield the gem-difluoro compound. nih.gov
In addition to silver-catalyzed methods, photoredox catalysis has also been successfully employed for the decarboxylative fluorination of aliphatic carboxylic acids. nih.govnih.gov These methods utilize visible light to promote the generation of the key radical intermediates, offering a mild and often more environmentally friendly alternative to metal-catalyzed reactions. rsc.org
Iv. Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 2-methyl-2-propylpropanedioic acid. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms. researchgate.netethernet.edu.etbbhegdecollege.com For larger or more complex molecules, 2D-NMR techniques are often employed to resolve overlapping signals and provide clearer structural insights. researchgate.net
For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are vital.
¹H NMR: The proton NMR spectrum would reveal distinct signals for the different types of protons in the molecule. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.infochemicalbook.com The protons of the propyl and methyl groups would exhibit characteristic splitting patterns (e.g., triplets, sextets, singlets) and integrations corresponding to the number of protons in each environment. docbrown.info For instance, the methyl group attached to the quaternary carbon would be a singlet, while the propyl group would show a triplet for its terminal methyl group and multiplets for its two methylene (B1212753) groups.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info For this compound, distinct signals would be expected for the carbonyl carbons of the carboxylic acids (typically in the 170-185 ppm region), the central quaternary carbon, and the carbons of the methyl and propyl substituents. docbrown.info The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen atoms. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >10 | 170-185 | Broad Singlet |
| Quaternary Carbon (-C-) | - | 50-60 | - |
| Methyl (-CH₃) | ~1.3 | 20-30 | Singlet |
| Propyl (-CH₂CH₂CH₃) | ~1.5-1.7 | 35-45 | Multiplet |
| Propyl (-CH₂CH₂CH₃) | ~1.2-1.4 | 15-25 | Multiplet |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₄O₄), HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula.
The expected exact mass for this compound is 174.0892 Da. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would aim to detect the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and confirm this exact mass, thereby distinguishing it from other compounds with the same nominal mass. Although specific HRMS data for this compound is not widely published, the technique is standard for the analysis of dicarboxylic acids. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub For this compound, the IR spectrum would be dominated by characteristic absorptions for the carboxylic acid groups.
Key expected IR absorption bands include:
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers. orgchemboulder.comspectroscopyonline.com This broadness is a hallmark of carboxylic acids. orgchemboulder.comdocbrown.info
C-H Stretch: Sharp peaks in the 2850-2975 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl and propyl groups. docbrown.info
C=O Stretch: A strong, intense absorption band typically appearing between 1690 and 1760 cm⁻¹ for the carbonyl group of the carboxylic acid. orgchemboulder.comlibretexts.org Dimerization can influence the exact position of this peak. orgchemboulder.com
C-O Stretch and O-H Bend: Absorptions in the fingerprint region, typically between 1210-1320 cm⁻¹ for the C-O stretch and between 910-950 cm⁻¹ and 1395-1440 cm⁻¹ for the O-H bend. orgchemboulder.com
While a spectrum for this compound is not available, the spectrum of the similar 2-methylpropanoic acid shows these characteristic features. docbrown.infonist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |
| Alkyl Groups | C-H Stretch | 2850-2975 | Medium to Strong, Sharp |
| Carbonyl | C=O Stretch | 1690-1760 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Direct analysis of dicarboxylic acids like this compound by GC-MS is challenging due to their low volatility and tendency to thermally decompose. Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). oup.comnih.gov For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.gov
Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The retention time provides a characteristic identifier, while the mass spectrum reveals the molecular weight of the derivative and a fragmentation pattern that can be used for structural confirmation. GC-MS is widely used in metabolic profiling to identify and quantify organic acids in biological samples. nih.govresearchgate.netitb.ac.id
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds like dicarboxylic acids without the need for derivatization. nih.gov Reversed-phase liquid chromatography is a common approach, often using an acidic aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol. nih.govlcms.cz The compound is separated on a C18 or similar column and then detected by the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode, which is highly sensitive for acidic compounds. researchgate.net
LC-MS/MS (tandem mass spectrometry) can provide even greater specificity and is used for the quantitative analysis of dicarboxylic acids in complex matrices. researchgate.netnih.govresearchgate.net This technique is valuable in various fields, including the diagnosis of organic acidemias and authenticity testing of food products. lcms.czresearchgate.netnih.gov While GC-MS has been traditionally used, LC-MS methods are often faster and less time-consuming. chromatographyonline.com
Thin Layer Chromatography (TLC) for Reaction Progression
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound. sigmaaldrich.commdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time points and developing it with an appropriate solvent system (mobile phase), one can visualize the consumption of starting materials and the formation of the product. sigmaaldrich.com
For carboxylic acids, which can sometimes show "tailing" on silica gel plates due to strong interactions, adding a small amount of a polar, acidic solvent like acetic or formic acid to the mobile phase can improve spot shape. researchgate.net Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent. mdpi.com A common stain for acidic compounds is bromocresol green, which reveals acids as yellow spots on a blue background. nih.govepfl.ch TLC provides a quick qualitative assessment of the reaction's status, guiding the chemist on when the reaction is complete. sigmaaldrich.comscialert.netresearchgate.net
V. Theoretical and Computational Chemistry of 2 Methyl 2 Propylpropanedioic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for determining the optimized geometry and electronic landscape of molecules like 2-methyl-2-propylpropanedioic acid. escholarship.orgnih.gov These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule and to describe the distribution of electrons. escholarship.org
For this compound, DFT calculations would typically be performed using a basis set like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net Such calculations would yield key information about the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The presence of the methyl and propyl groups on the central carbon atom introduces steric hindrance that significantly influences the preferred spatial arrangement of the two carboxylic acid groups.
Electronic properties derived from these calculations are crucial for understanding the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density, often visualized through electrostatic potential maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carboxyl groups are expected to be the most electron-rich sites.
Table 1: Predicted Molecular and Electronic Properties of this compound
| Property | Predicted Value/Description | Method of Prediction |
| Molecular Formula | C7H12O4 | --- |
| Molecular Weight | 160.17 g/mol | --- |
| Optimized Geometry | Tetrahedral geometry around the central carbon with specific bond lengths and angles determined by steric repulsion between the methyl, propyl, and carboxyl groups. | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO Energy | Expected to be relatively low due to the presence of electron-withdrawing carboxyl groups. | DFT Calculations |
| LUMO Energy | Expected to be relatively high. | DFT Calculations |
| HOMO-LUMO Gap | A key determinant of chemical reactivity. | DFT Calculations |
| Dipole Moment | A non-zero dipole moment is expected due to the polar carboxyl groups. | DFT Calculations |
| Mulliken Charges | Negative charges are anticipated on the oxygen atoms, with positive charges on the carbonyl carbons and acidic protons. | DFT Calculations |
Computational Modeling of Reaction Pathways and Transition States (e.g., Decarboxylation)
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. A primary reaction pathway of interest for this compound is decarboxylation, a characteristic reaction of malonic acids upon heating. masterorganicchemistry.com
The decarboxylation of disubstituted malonic acids is thought to proceed through a cyclic transition state. masterorganicchemistry.com For this compound, this would involve the formation of a six-membered ring where a proton is transferred from one carboxyl group to the carbonyl oxygen of the other, concertedly with the cleavage of a carbon-carbon bond to release carbon dioxide. This process results in the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product, 2-methylpentanoic acid.
Computational modeling can locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. This allows for the prediction of reaction rates and an understanding of how substituents influence the ease of decarboxylation. For instance, the steric bulk of the methyl and propyl groups might influence the stability of the cyclic transition state. Studies on similar systems have shown that the rate of decarboxylation can be affected by the nature of the alkyl substituents. nih.gov
Table 2: Key Aspects of the Computational Modeling of this compound Decarboxylation
| Aspect | Description | Computational Approach |
| Reactant Geometry | Optimized structure of this compound. | DFT Geometry Optimization |
| Transition State Search | Identification of the six-membered cyclic transition state. | Transition State Search Algorithms (e.g., QST2/QST3) |
| Activation Energy (Ea) | The energy difference between the reactant and the transition state. | DFT Energy Calculations |
| Product Geometry | Optimized structures of 2-methylpentanoic acid and carbon dioxide. | DFT Geometry Optimization |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | DFT Energy Calculations |
| Intermediate Identification | Characterization of the enol intermediate. | DFT Geometry Optimization and Energy Calculation |
Prediction of Reactivity and Selectivity Parameters
Quantum chemical calculations can provide a suite of reactivity descriptors that help in predicting how a molecule will behave in different chemical environments. These parameters are derived from the electronic structure of the molecule.
Acidity (pKa): The pKa values of the two carboxylic acid groups can be estimated using computational methods. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent model. pleiades.online The two pKa values are expected to be different, with the first deprotonation being more favorable than the second due to electrostatic repulsion.
Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the carbonyl carbons are expected to be the primary sites for nucleophilic attack.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, provide a general measure of the molecule's reactivity. researchgate.net
Table 3: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Nature | Significance |
| pKa1 | Moderately acidic | Governs the equilibrium in acidic/basic solutions. |
| pKa2 | Less acidic than pKa1 | Reflects the increased energy required to remove a second proton. |
| Electrophilicity Index | Moderate | Indicates its ability to accept electrons. |
| Nucleophilicity | Low (overall), with nucleophilic sites at the carbonyl oxygens | Predicts its reactivity towards electrophiles. |
Note: These predictions are based on the general behavior of dicarboxylic acids and have not been specifically calculated for this compound in the available literature.
Conformational Analysis and Stereochemical Insights
The presence of a propyl group in this compound introduces significant conformational flexibility compared to a smaller dialkylmalonic acid. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.
The rotation around the C-C single bonds, particularly the bond connecting the propyl group to the central carbon and the bonds connecting the central carbon to the carboxyl groups, will lead to various conformers. The relative stability of these conformers is determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the two carboxyl groups.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. The potential energy surface can be scanned by rotating specific dihedral angles and calculating the energy at each point. This analysis can reveal the most stable conformation of the molecule in the gas phase. In solution, the presence of a solvent will influence the conformational preferences, which can also be modeled using implicit or explicit solvent models. Due to the absence of a chiral center, this compound is achiral.
Table 4: Potential Conformational Features of this compound
| Feature | Description | Relevance |
| Rotational Isomers (Rotamers) | Different spatial arrangements arising from rotation around single bonds. | Affect the molecule's overall shape and potential for intermolecular interactions. |
| Intramolecular Hydrogen Bonding | Possible formation of a hydrogen bond between the two carboxyl groups. | Can stabilize certain conformations and influence acidity and reactivity. |
| Steric Hindrance | Repulsive interactions between the methyl, propyl, and carboxyl groups. | A major factor determining the relative energies of different conformers. |
| Most Stable Conformer | The conformer with the lowest calculated energy. | Represents the most probable structure of the molecule at equilibrium. |
Vii. Advanced Research Applications
Role as a Key Intermediate in Complex Organic Synthesis
Substituted propanedioic acids, such as 2-methyl-2-propylpropanedioic acid, are foundational molecules in synthetic organic chemistry. Their structure, featuring two carboxylic acid groups on a single carbon atom, allows for a wide range of chemical transformations. The presence of both a methyl and a propyl group provides steric bulk and specific stereochemical properties that can be exploited in the synthesis of highly tailored molecules.
The malonic ester synthesis is a classic and versatile method in organic chemistry for preparing mono- and di-substituted acetic acids. uobabylon.edu.iqmasterorganicchemistry.com In this context, this compound or its corresponding diester (e.g., diethyl 2-methyl-2-propylmalonate) represents a valuable, pre-functionalized building block. sigmaaldrich.com The reaction typically involves the deprotonation of the carbon alpha to both carbonyl groups, followed by alkylation. masterorganicchemistry.comwikipedia.org However, since the alpha-carbon of this compound is already fully substituted, its primary utility lies in transformations of the carboxyl groups themselves or in its role as a precursor to other key intermediates.
For instance, the reduction of both carboxylic acid groups would yield 2-methyl-2-propyl-1,3-propanediol (B18018). This diol is a crucial intermediate in the synthesis of various compounds. A notable example is its use in the preparation of carisoprodol (B1668446), a centrally acting skeletal muscle relaxant. google.com A patented method describes the synthesis of a 2-methyl-2-propyl-1,3-propanediol diester carbonate, a key intermediate for carisoprodol, starting from the diol. google.com This highlights the role of the 2-methyl-2-propyl carbon skeleton, derived from the corresponding propanedioic acid, in the pharmaceutical industry.
The general strategy for creating such specialized compounds often follows these steps:
Synthesis of the Substituted Malonic Ester : Starting with a malonate ester, sequential alkylation with a methyl halide and a propyl halide would yield the diethyl 2-methyl-2-propylmalonate.
Transformation : The resulting substituted malonate can be hydrolyzed and decarboxylated to form 2-methylpentanoic acid, or the ester groups can be reduced to form 2-methyl-2-propyl-1,3-propanediol. masterorganicchemistry.com
Further Elaboration : This diol can then be used in subsequent reactions to build more complex molecules, such as the aforementioned carisoprodol intermediate. google.com
Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides through condensation polymerization. ontosight.ai The structure of the dicarboxylic acid monomer directly influences the physical and chemical properties of the resulting polymer. By incorporating this compound into a polymer backbone, researchers can introduce specific characteristics. The presence of the alkyl side chains (methyl and propyl) disrupts polymer chain packing, which can lower the melting point, decrease crystallinity, and increase solubility in organic solvents compared to polymers made from unsubstituted malonic acid.
This principle is widely applied in materials science to tailor polymer properties. For example, polyesters derived from 2,5-furandicarboxylic acid have been synthesized with various substituted diols to create materials with a wide range of glass transition temperatures (from 40–93 °C). researchgate.net Similarly, biodegradable thermoplastic elastomers have been developed by synthesizing triblock copolymers using monomers like 2-methyl-1,3-propanediol (B1210203) and glutaric acid. mdpi.com These examples demonstrate that the inclusion of substituted building blocks is a key strategy for creating advanced materials.
The potential applications for polymers derived from this compound include:
Biodegradable Plastics : The ester linkages in polyesters are susceptible to hydrolysis, making them potentially biodegradable. ontosight.ai The specific alkyl groups could be used to modulate the rate of degradation.
Specialty Coatings and Additives : Polymers with tailored flexibility and solubility can be used as additives to enhance the performance of other materials or as specialty coatings. ontosight.ai
Biomedical Materials : Biocompatible and biodegradable polymers are actively researched for use in medical devices and drug delivery systems. ontosight.ai
Metabolomic and Biochemical Studies of Substituted Propanedioic Acids
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Dicarboxylic acids are key intermediates in numerous metabolic pathways, and their quantification in biological fluids like urine and plasma can serve as important biomarkers for health and disease. nih.govnih.gov
The detection and quantification of substituted propanedioic acids in biological samples present analytical challenges due to their low concentrations and high polarity. chromatographyonline.com To overcome these issues, highly sensitive and specific methods, primarily based on mass spectrometry coupled with a separation technique, have been developed. nih.govmdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for analyzing urinary organic acids. nih.govnih.gov The process typically involves:
Extraction : Organic acids are extracted from the biological matrix, often using solvents like ethyl acetate (B1210297) or methyl-tert-butyl ether under acidic conditions. nih.govuva.nl
Derivatization : To make the polar carboxylic acids volatile enough for GC analysis, they are chemically modified. A common method is trimethylsilylation, which converts the -COOH groups into -COOSi(CH₃)₃ groups. nih.gov
Analysis : The derivatized sample is injected into the GC-MS system, where compounds are separated based on their boiling points and then detected by the mass spectrometer, which provides structural information for identification. uva.nl
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly popular for its high sensitivity and ability to analyze samples with less extensive preparation. chromatographyonline.comnih.gov
Charge Reversal Derivatization : One advanced strategy to enhance sensitivity involves derivatizing the carboxyl groups to reverse their charge from negative to positive. This improves ionization efficiency and fragmentation, leading to lower limits of detection. chromatographyonline.com
Direct Analysis : Some LC-MS/MS methods allow for a simple "dilute and shoot" approach, where plasma or serum samples are just diluted before injection, enabling high-throughput analysis. mdpi.com
Comprehensive Profiling : Modern methods can quantify hundreds of metabolites, including numerous carboxylic acids, in a single run by using techniques like hydrophilic interaction liquid chromatography (HILIC) and dynamic multiple reaction monitoring (MRM). mdpi.comyoutube.com
The following table summarizes key aspects of analytical methods used for dicarboxylic acids in biological samples.
| Analytical Technique | Analyte Class | Biological Matrix | Sample Preparation | Key Findings & Performance | Citations |
| GC-MS | Organic Acids | Human Urine | Extraction and trimethylsilylation derivatization. | Method validated for profiling organic acids as a tool for detecting metabolic disorders. Limits of detection ranged from 0.03 to 0.34 mmol/mol creatinine. | nih.gov |
| GC-MS/MS | Organic Acids | Human Urine | Methanol extraction followed by derivatization with methoxyamine and MSTFA. | A sensitive and precise method for quantifying numerous key metabolic intermediates, applicable to clinical or nutritional metabolomics studies. | nih.govresearchgate.net |
| LC-MS/MS | Dicarboxylic Acids | Serum, Plasma, Urine | Extraction with methyl-tert-butyl ether and derivatization with butanolic HCl to form dibutyl esters. | High-throughput method (<60 s per sample) specific for dicarboxylic acids, with a limit of quantification for methylmalonic acid at 0.1 µmol/L. | nih.gov |
| LC-MS/MS | Dicarboxylic Acids | Human Plasma and Urine | Derivatization with dimethylaminophenacyl bromide (DmPABr) to achieve charge reversal. | Enhanced sensitivity with limits of detection <266 fg. The method is robust and suitable for targeted metabolomics. | chromatographyonline.com |
| CE-MS/MS | Carboxylic Acids | Rat Urine | Derivatization with a pre-charged isotopic labeling agent (BAMP/BAMP-d9). | Enabled comparative profiling and identification of 59 carboxylic acids, demonstrating high sensitivity and quantification capabilities. | unl.edu |
While this compound is not a common natural metabolite, the study of biosynthetic pathways for structurally related branched-chain acids provides crucial insights into cellular metabolism. The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a primary source of branched-chain intermediates in the body. researchgate.netmdpi.com
The metabolic breakdown of BCAAs begins with a transamination step, followed by an irreversible oxidative decarboxylation, leading to the formation of branched-chain acyl-CoA esters (e.g., isovaleryl-CoA from leucine). researchgate.net These intermediates can then enter various metabolic routes, including the tricarboxylic acid (TCA) cycle or pathways for fatty acid synthesis. mdpi.comresearchgate.net This process is the natural origin of branched-chain fatty acids (BCFAs), which are important components of cell membranes and have unique physiological functions. researchgate.netcreative-proteomics.com The intermediates in these pathways are structurally analogous to substituted dicarboxylic acids.
Furthermore, advances in synthetic biology have enabled the design of artificial metabolic pathways in microorganisms like E. coli to produce valuable dicarboxylic acids. nih.gov Researchers have engineered pathways for the biosynthesis of adipic acid (a C6 dicarboxylic acid) by combining enzymes from different organisms to create a non-natural route. nih.gov Similarly, novel pathways have been designed and constructed in fungi to produce malonic acid from glucose by converting intermediates of the TCA cycle. chemicalbook.comfrontiersin.org This research demonstrates the potential for sustainable, bio-based production of chemical building blocks that are traditionally derived from petrochemicals.
Viii. Future Perspectives in 2 Methyl 2 Propylpropanedioic Acid Research
Development of Novel Synthetic Methodologies
The classical synthesis of gem-disubstituted propanedioic acids, such as 2-methyl-2-propylpropanedioic acid, typically involves the malonic ester synthesis. libretexts.orglibretexts.org This well-established method involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. nih.govyoutube.com The synthesis of this compound would likely proceed via the initial propylation of diethyl malonate, followed by methylation, and then hydrolysis of the resulting diester.
Future research into novel synthetic methodologies could focus on several key areas to improve efficiency, selectivity, and environmental compatibility.
Table 1: Potential Future Synthetic Methodologies for this compound
| Methodology | Description | Potential Advantages |
| Phase-Transfer Catalysis | The use of phase-transfer catalysts in the alkylation of malonic esters can enhance reaction rates and yields, particularly when dealing with reactants of differing polarities. google.com This approach could facilitate the sequential introduction of the propyl and methyl groups under milder conditions. | Improved reaction efficiency, milder reaction conditions, and potentially higher yields. |
| Flow Chemistry | Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time. This could be particularly advantageous for optimizing the sequential alkylation steps, minimizing side reactions, and enabling safer scale-up of the synthesis. | Enhanced process control, improved safety, and potential for automated, high-throughput synthesis. |
| Biocatalytic Approaches | The use of engineered enzymes could offer a highly selective and environmentally benign route to this compound. While currently speculative, the development of enzymes capable of catalyzing the specific dialkylation of a malonate precursor would represent a significant advancement in green chemistry. | High stereoselectivity, mild reaction conditions, reduced waste generation, and use of renewable resources. |
| Direct Carboxylation Methods | Exploration of novel catalytic systems for the direct dicarboxylation of a suitable precursor, such as 2-methyl-2-propylpropane, could provide a more atom-economical synthesis. This would bypass the multi-step malonic ester synthesis, although it presents significant chemical challenges. | Increased atom economy and a more direct synthetic route. |
Further research in these areas would not only refine the synthesis of this compound but also contribute to the broader field of synthetic organic chemistry by providing more versatile tools for the construction of sterically congested molecules.
Expanding Scope of Chemical Transformations
The two carboxylic acid groups of this compound are the primary sites for a variety of chemical transformations. Future research is expected to explore these reactions in detail, leading to a diverse range of novel derivatives with potentially useful properties.
Key areas for future investigation include:
Selective Mono-functionalization: Developing methods for the selective esterification, amidation, or reduction of only one of the two carboxylic acid groups will be a significant challenge and a key area of future research. Achieving such selectivity would open the door to the synthesis of a wide array of dissymmetric derivatives, which could have applications as chiral building blocks or in the development of new polymers.
Decarboxylation Studies: The thermal or catalytic decarboxylation of this compound would lead to the formation of 2-methylpentanoic acid. libretexts.org Investigating the kinetics and mechanism of this reaction, including the potential for stereocontrol if a chiral center is introduced, could be of interest for the synthesis of specific carboxylic acids.
Polymer Chemistry: As a dicarboxylic acid, this compound is a potential monomer for the synthesis of polyesters and polyamides. quora.com The bulky gem-disubstituted nature of the monomer would be expected to impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. Future work will likely involve the synthesis and characterization of such polymers.
Cyclization Reactions: Although the formation of small, strained rings is generally disfavored, exploring the possibility of intramolecular cyclization reactions under specific conditions could lead to novel cyclic structures. For example, reaction with a diol could lead to the formation of a cyclic diester.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Potential Products | Future Research Focus |
| Esterification | Mono- and di-esters. masterorganicchemistry.comchemguide.co.uklibretexts.org | Development of selective mono-esterification methods; synthesis of esters with functionalized alcohols for further modification. |
| Amidation | Mono- and di-amides. | Synthesis of amides with various amines to create derivatives with potential biological activity or for use as polymer precursors. |
| Reduction | 2-methyl-2-propyl-1,3-propanediol (B18018). | Selective reduction to the mono-alcohol; use of the resulting diol in polymer synthesis or as a building block. |
| Decarboxylation | 2-Methylpentanoic acid. libretexts.orgaskiitians.comvedantu.com | Investigation of reaction conditions to control decarboxylation; potential for asymmetric decarboxylation. |
| Polycondensation | Polyesters, polyamides. quora.com | Synthesis and characterization of polymers with unique properties due to the sterically hindered monomer. |
Interdisciplinary Research Avenues
The unique structure of this compound and its derivatives suggests several avenues for interdisciplinary research, where its properties could be leveraged in various applications.
Materials Science: The incorporation of this compound into polymers could lead to materials with tailored properties. researchgate.net For example, the steric hindrance provided by the methyl and propyl groups could disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced solubility or different mechanical characteristics. These could be explored for applications in coatings, adhesives, or specialty plastics.
Pharmaceutical and Medicinal Chemistry: Substituted malonic acids and their derivatives have been investigated for a range of biological activities. For instance, derivatives of malonic acid have been explored as inhibitors of enzymes such as CD73, which is a target in cancer immunotherapy. nih.gov The structural motif of this compound could serve as a scaffold for the design of new therapeutic agents. Future research could involve the synthesis of a library of derivatives and their screening for various biological targets. Dicarboxylic acids have also been used as linkers in drug delivery systems to improve the properties of amorphous solid dispersions. nih.govresearchgate.net
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. The specific geometry and steric bulk of this compound could lead to the formation of MOFs with unique pore structures and properties, which could be investigated for applications in gas storage, catalysis, or separation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
